Boc-grr-amc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

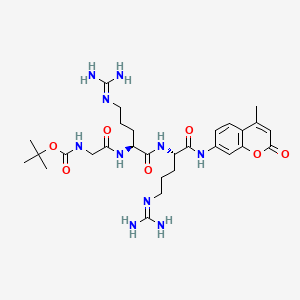

Boc-GRR-AMC is a tri-peptide substrate . It can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . It is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana .

Molecular Structure Analysis

The molecular weight of this compound is 644.72 and its molecular formula is C29H44N10O7 .科学的研究の応用

ウイルスプロテアーゼの酵素分析

Boc-GRR-AMCは、日本脳炎ウイルスのNS2B-NS3プロテアーゼなどのウイルスプロテアーゼの酵素分析に使用されます . このプロテアーゼの速度論的パラメータは、this compoundをモデル基質として得られました . このアプリケーションは、ウイルスの複製メカニズムを理解し、特異的な抗ウイルス薬を設計するために不可欠です .

触媒機構の理解

この化合物は、酵素の触媒機構を理解するために使用されます。 たとえば、this compoundに対する酵素の結合親和性と触媒効率を他の基質と比較することで、特定の位置が触媒機構にどのように貢献するかについての洞察を得ることができます .

植物プロテアーゼの特性評価

This compoundは、シロイヌナズナのメタカスパゼ5などの植物プロテアーゼの特性評価に使用されます . This compoundを使用した活性アッセイは、これらのプロテアーゼの特性とそのプログラム細胞死やその他の必須細胞プロセスにおける役割を理解するのに役立ちます .

酵素活性の最適pHの決定

この化合物は、酵素活性の最適pHを決定するために使用されます。 たとえば、PhMC2プロテアーゼのthis compoundに対する活性は、pH7〜9で最も高いことがわかりました .

植物におけるストレス応答の研究

This compoundは、植物におけるストレス応答の研究に使用されます。 特定の条件下でのみ検出可能な特定のプロテアーゼの活性は、植物がストレスに対処する方法に関する洞察を提供できます .

創薬と開発

This compoundは、創薬と開発に使用されます。 酵素とthis compoundの相互作用を研究することで、研究者はこれらの酵素を標的とする阻害剤を設計することができ、新しい薬物の開発につながります .

作用機序

Target of Action

Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making this compound a valuable tool for studying these enzymes.

Mode of Action

This compound interacts with its targets by serving as a substrate for the proteases. The proteases cleave this compound, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .

Biochemical Pathways

The cleavage of this compound by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .

Result of Action

The cleavage of this compound results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of this compound and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.

Safety and Hazards

将来の方向性

Boc-GRR-AMC can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . This suggests that it could be useful in future research into these areas.

Relevant Papers

- Nancy Lee, et al. Characterization of metacaspases with trypsin-like activity and their putative role in programmed cell death in the protozoan parasite Leishmania .

- Manolya Ezgimen, et al. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease .

- Enzymatic Analysis of Recombinant Japanese Encephalitis Virus NS2B (H)-NS3pro Protease with Fluorogenic Model Peptide Substrates .

- Characterising the Gene Expression of AtMC5 .

生化学分析

Biochemical Properties

Boc-GRR-AMC interacts with several enzymes, proteins, and other biomolecules. It is a substrate for flavivirus proteases such as West Nile virus protease, yellow fever virus NS3 protease, and dengue virus NS2B-NS3 protease. It is also cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. These interactions are crucial for the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, when used as a substrate for the NS2B-NS3 proteases of the West Nile Virus, it can help in profiling the substrate specificity of these enzymes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a substrate for certain enzymes, leading to its cleavage. For example, it is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. This cleavage can lead to changes in gene expression and enzyme activation or inhibition.

特性

IUPAC Name |

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOILQBHONVZOC-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Boc-GRR-amc in metacaspase research?

A1: this compound serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. This compound acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.

Q2: How does the research described in the articles utilize this compound?

A2: The research articles employ this compound in the following ways:

- Characterizing Enzyme Activity: Researchers used this compound to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.

- Investigating Gene Function: By measuring this compound cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].

Q3: Are there other substrates similar to this compound used in metacaspase research?

A3: Yes, while this compound is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)

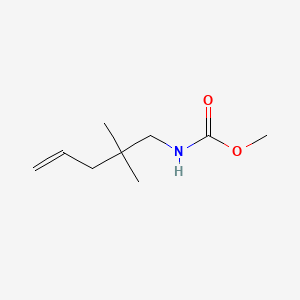

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

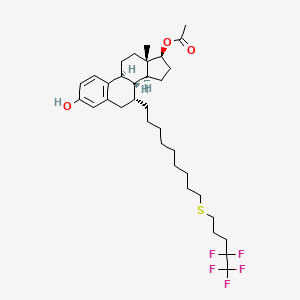

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)